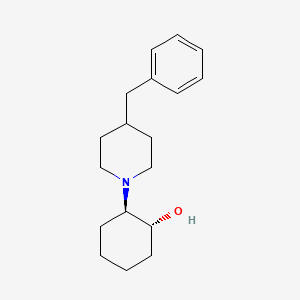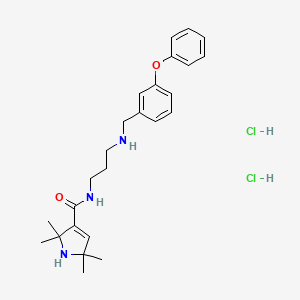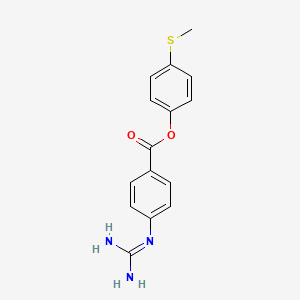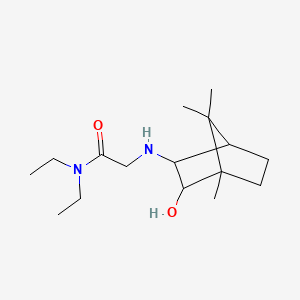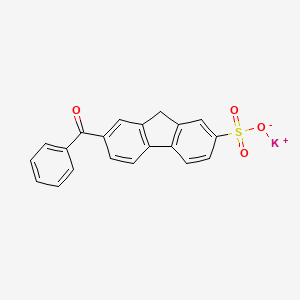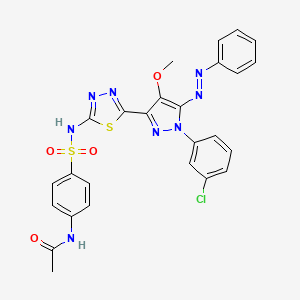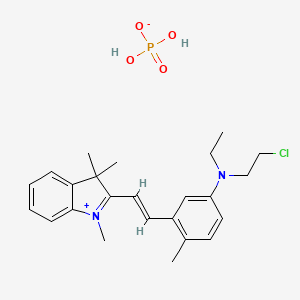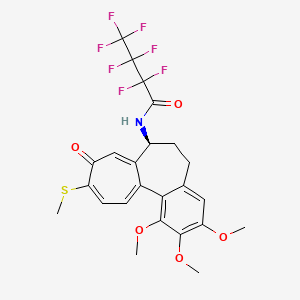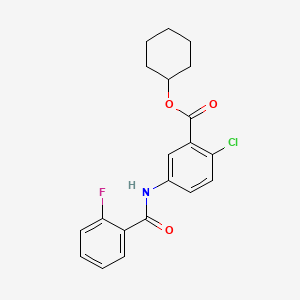
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- is a complex organic compound with a unique structure that combines elements of pyrimidinone, benzimidazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- involves multiple steps, typically starting with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then linked through a series of reactions that include nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidinone compounds.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core structure but differ in their substituents, leading to variations in their properties and applications.
Benzimidazole derivatives: Compounds with a benzimidazole core are known for their diverse biological activities and are used in various therapeutic applications.
Pyridine derivatives: These compounds are widely used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
Uniqueness
4(1H)-Pyrimidinone, 2-((3-((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)oxy)propyl)amino)-5-(3-pyridinylmethyl)- is unique due to its combination of three distinct structural motifs, which confer a range of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
92715-61-2 |
|---|---|
Molecular Formula |
C23H27N7O2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[3-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]oxy]propylamino]-5-(pyridin-3-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H27N7O2/c1-30(2)15-21-27-19-7-6-18(12-20(19)28-21)32-10-4-9-25-23-26-14-17(22(31)29-23)11-16-5-3-8-24-13-16/h3,5-8,12-14H,4,9-11,15H2,1-2H3,(H,27,28)(H2,25,26,29,31) |
InChI Key |
YXBVSAKZABABEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC2=C(N1)C=C(C=C2)OCCCNC3=NC=C(C(=O)N3)CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


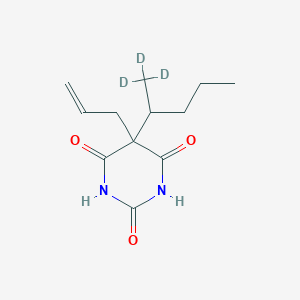
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)
